REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].COS([O:23][CH3:24])(=O)=O.[CH3:25]C(C)=O>>[CH3:25][O:13][C:12](=[O:15])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]([O:23][CH3:24])[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=O)O)C=C1)O
|
Name
|
|
Quantity
|
8.71 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
180 mL
|
Type
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reactant
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at RT for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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ADDITION
|
Details
|
The residue was then diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The collected organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)Br)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |